molecular formula C9H13Cl2NO B1471480 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 2097970-33-5

2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride

Cat. No.: B1471480
CAS No.: 2097970-33-5
M. Wt: 222.11 g/mol
InChI Key: XQEIYIOUDBNRDM-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride” is a derivative of phenol, with a chloro group at the 4th position of the phenyl ring and an ethan-1-amine group at the 2nd position . The presence of the N-methyl group suggests that it might have some biological activity, as N-methyl groups are often found in biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a chloro group and an ethan-1-amine group. The presence of the N-methyl group and the hydrochloride salt suggests that this compound might exist primarily as a positively charged species in solution .


Chemical Reactions Analysis

As a phenolic derivative, this compound might undergo reactions typical of phenols, such as EAS (Electrophilic Aromatic Substitution). The amine group could also participate in reactions, such as those involving the formation or cleavage of amide bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the phenolic group could result in the compound being somewhat acidic, while the amine group could confer basicity .

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

One study focused on the electrophilic amination of various phenols, including 4-fluorophenol, through the treatment with diazenes under mild conditions. This process, which involves the complete removal of the fluorine atom and the introduction of the chlorine atom, can be seen as a foundational chemical transformation relevant to synthesizing compounds similar to 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride (Bombek, S., Požgan, F., Kočevar, M., & Polanc, S., 2004).

Antineoplastic Agents Synthesis

Research into antineoplastic agents has shown the synthesis of compounds with structures and activities that can be related to this compound. The study outlines the synthesis and biological evaluation of various compounds, highlighting the importance of such chemical structures in developing cancer treatments (Pettit, G., Anderson, C., Herald, D. L., Jung, M., Lee, D. J., Hamel, E., & Pettit, R., 2003).

Corrosion Inhibition

Amines and their derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This research is crucial for industries that require corrosion-resistant materials. The synthesized amine derivatives, through their interaction with metal surfaces, provide insights into developing new inhibitors that could include compounds like this compound (Boughoues, Y., Benamira, M., Messaadia, L., Bouider, N., & Abdelaziz, S., 2020).

Herbicide Formulation Research

Investigations into herbicide formulations have explored the benefits of various chemical forms, including acid, amine, and ester formulations. While the specific compound of interest was not directly studied, this research contextually supports the exploration of phenoxy and amine derivatives in agricultural applications, potentially extending to compounds like this compound (Volgas, G., Mack, R., & Roberts, J. R., 2005).

Novel Iminopyrimidooxazine Synthesis

The synthesis of novel iminopyrimidooxazine derivatives, involving reactions with chlorophenyl and methylthio groups, exemplifies the type of chemical research relevant to understanding and expanding the applications of compounds like this compound. These studies contribute to the broader field of organic synthesis, offering insights into potential pharmaceutical applications (Shivraj, B. S., Anilkumar, G., Madhav, S., & Prashant, S., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable activity, such as antimicrobial, antioxidant, or enzyme inhibitory activity, it could be further studied for potential use in medical or industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with mitochondrial enzymes, affecting cellular metabolism . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect mitochondrial function, leading to changes in energy production and metabolic flux . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to mitochondrial function and disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEIYIOUDBNRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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